![molecular formula C25H22N4O4S B2605239 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine CAS No. 1251618-50-4](/img/no-structure.png)

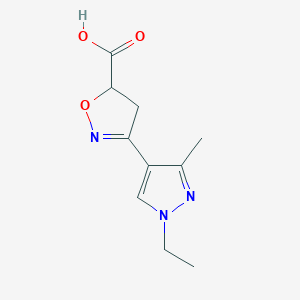

1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular formula of your compound is C25H22N4O4S. The molecular weight is 474.54.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Agrochemicals and Crop Protection

Imidazoles have been used in fungicides, herbicides, and insecticides. Researchers might explore whether this compound exhibits pesticidal activity, protecting crops from pests or pathogens.

Recent advances in the synthesis of imidazoles Biological activities of a newly synthesized pyrazoline derivative A brief review of the biological potential of indole derivatives

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,5-dimethylbenzoyl chloride with 1,2-diaminopropane to form 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3,5-dimethylbenzoyl chloride", "1,2-diaminopropane", "4-fluorophenylpiperazine", "coupling agent" ], "Reaction": [ "Step 1: 3,5-dimethylbenzoyl chloride is reacted with 1,2-diaminopropane in the presence of a base to form 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine.", "Step 2: 1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazole-2-amine is reacted with 4-fluorophenylpiperazine in the presence of a coupling agent to form the final product.", "Step 3: The final product is purified by recrystallization or chromatography." ] } | |

Número CAS |

1251618-50-4 |

Nombre del producto |

1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine |

Fórmula molecular |

C25H22N4O4S |

Peso molecular |

474.54 |

Nombre IUPAC |

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-3-16-4-8-18(9-5-16)23-26-21(33-27-23)15-28-20-12-13-34-22(20)24(30)29(25(28)31)14-17-6-10-19(32-2)11-7-17/h4-13H,3,14-15H2,1-2H3 |

Clave InChI |

PDYZGWWTYDUNLX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)

![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)